molecular formula C12H17N B2474340 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- CAS No. 3242-86-2

2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-

Cat. No. B2474340
CAS RN: 3242-86-2
M. Wt: 175.275
InChI Key: CONXRIXRWSVVIC-UHFFFAOYSA-N
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Description

“2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-” is a chemical compound with the molecular formula C10H13N and a molecular weight of 147.22 . It is also known as 5,6,7,8-tetrahydronaphthalen-2-amine.


Chemical Reactions Analysis

In the context of anaerobic degradation of polycyclic aromatic hydrocarbons, “2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-” may be involved in a series of reactions. These reactions include carboxylation to 2-naphthoic acid, formation of a coenzyme A thioester, and subsequent reduction to 5,6,7,8-tetrahydro-2-naphthoyl-coenzyme A (THNCoA), which is further reduced to hexahydro-2-naphthoyl-CoA (HHNCoA) by tetrahydronaphthoyl-CoA reductase .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-” include a melting point of 34-38 °C, a boiling point of 110 °C/5 mmHg, and a predicted density of 1.062±0.06 g/cm3 .

Scientific Research Applications

  • Biodegradation of Polycyclic Aromatic Hydrocarbons

    • A study highlighted the role of 5,6,7,8-tetrahydro-2-naphthoic acid, a related compound, in the anaerobic degradation pathway of naphthalene, suggesting its importance in environmental remediation of polycyclic aromatic hydrocarbons (Zhang et al., 2004).
  • Synthesis and Pharmacological Potential

    • Research has been conducted on the synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine, a conformationally restricted analog of 2-(3-pyridyl)ethylamine, indicating its potential in drug design (Dow & Schneider, 2001).
  • Hydrodenitrogenation Studies

    • A study examined the hydrodenitrogenation of 1-naphthylamine over a sulfided NiMo/Al2O3 catalyst, producing compounds including 5,6,7,8-tetrahydro-1-naphthylamine. This research is vital for understanding catalytic reactions in organic chemistry (Zhao et al., 2003).
  • Development of Silicon-Based Drugs and Odorants

    • A study developed a new building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, showing the compound's utility in creating novel drugs and odorants (Büttner et al., 2007).
  • Sulfonation and Derivative Synthesis

    • Research on the sulfonation of derivatives of 5,6,7,8-tetrahydro-1-naphthylamine and 5,6,7,8-tetrahydro-2-naphthylamine has been conducted, indicating applications in chemical synthesis and potentially in the pharmaceutical industry (Courtin, 1981).
  • Synthetic Approaches to Tetrahydronaphthalene Derivatives

    • A study focused on the selective ionic hydrogenation of 2,3-naphthalenediol to form 5,6,7,8-tetrahydro-2,3-naphthalenediol, showcasing innovative synthetic approaches in organic chemistry (Zhu et al., 2015).
  • Study of Solid State Disorder

    • Solid state NMR and X-ray crystallographic investigations of tetrahydronaphthalene derivatives, including 5,6,7,8-tetrahydro-l-naphthoic acid, have been carried out to understand the dynamic disorder in solid states (Facey et al., 1996).
  • Intramolecular Alkylation Studies

    • Research on intramolecular alkylation of the aromatic ring in tetrahydronaphthyl diazomethyl ketones, including studies on 5,6,7,8-tetrahydro-2-naphthyl compounds, contributes to the understanding of alkylation mechanisms in organic synthesis (Beames et al., 1974).

Safety and Hazards

“2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept tightly closed, and stored locked up .

properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h5-6,9H,1-4,7-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONXRIXRWSVVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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